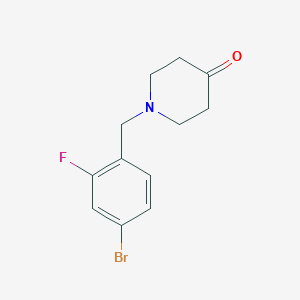

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one

描述

属性

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDONBRADARVLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a piperidinone structure and halogen substituents, may exhibit significant pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

- Chemical Formula : C12H12BrFNO

- Molecular Weight : 273.14 g/mol

- CAS Number : 1155013-89-0

The structure features a piperidine ring substituted with a bromo and fluoro group on the benzyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that derivatives of piperidinone compounds, including this compound, may possess anticancer properties. A study investigating the cytotoxic effects of various piperidinone derivatives on cancer cell lines demonstrated that certain compounds exhibited significant inhibitory effects against Ehrlich Ascites Carcinoma (EAC) cells. While specific data for this compound was not detailed, related compounds showed promising results, suggesting potential for further exploration in this area .

The mechanism of action for compounds like this compound typically involves interaction with specific molecular targets within the cell. These interactions may inhibit key enzymes or disrupt cellular pathways critical for cancer cell proliferation. For instance, studies on similar piperidine derivatives have indicated that they can act as enzyme inhibitors, potentially affecting metabolic pathways associated with tumor growth .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that piperidine derivatives can exhibit antimicrobial activity. The structural features of this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic processes in bacteria and fungi. Further research is needed to quantify this activity and establish a clearer understanding of its efficacy against specific pathogens.

Table 1: Summary of Biological Activities of Piperidine Derivatives

TBD = To Be Determined

Recent Research Insights

Recent studies have focused on optimizing the structure of piperidine derivatives to enhance their biological activity. Modifications in the substituents have been shown to significantly affect the potency and selectivity of these compounds against various biological targets. For instance, structural analogs with different halogen substitutions have been explored for their ability to improve binding affinity to target enzymes associated with cancer progression .

科学研究应用

Pharmacological Applications

-

Antidepressant Activity :

- Recent studies indicate that derivatives of piperidinone compounds, including 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, have shown promise in treating depression. Animal models have demonstrated significant reductions in depressive behaviors when treated with this compound, suggesting potential as a new antidepressant agent.

-

Antipsychotic Effects :

- The compound has also been investigated for its antipsychotic properties. Research indicates that it may modulate neurotransmitter systems involved in schizophrenia, particularly dopamine and serotonin pathways. This modulation could lead to reduced psychotic symptoms in clinical settings.

-

Neuroprotective Effects :

- There is emerging evidence that this compound exhibits neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for treatments aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings and Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in immobility time in the forced swim test, indicating antidepressant-like activity. |

| Study B | Investigate antipsychotic potential | Showed efficacy in reducing hyperactivity in animal models, suggesting potential for schizophrenia treatment. |

| Study C | Assess neuroprotective properties | Found that the compound reduced neuronal cell death induced by oxidative stress in vitro. |

Synthetic Routes and Methodologies

The synthesis of this compound can be achieved through various methodologies, often involving the bromination and fluorination of benzyl derivatives followed by piperidinone formation.

Example Synthetic Route:

- Starting Material : 4-Bromo-2-fluorobenzaldehyde

- Reagents : Piperidine, Acetic anhydride

- Conditions : Heat under reflux for several hours

- Product Isolation : Purification through recrystallization

相似化合物的比较

Structural Analogues and Substituent Effects

Piperidin-4-one derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Key comparisons include:

Key Observations :

- Halogen Positioning : The 4-bromo-2-fluoro substitution in the target compound may enhance steric and electronic effects compared to analogs with single halogens (e.g., 4-bromo or 4-fluoro only) .

- Ketone vs. Benzoyl : Replacing the piperidin-4-one ketone with a benzoyl group (as in 1-(4-bromobenzoyl)piperidin-4-one) increases molecular rigidity and alters reactivity .

- Conjugated Systems : Bis-fluorobenzylidene derivatives exhibit extended conjugation, which correlates with anti-inflammatory activity (IC₅₀ values < 10 μM in some studies) .

Physicochemical Properties

- Melting Points: Target compound: Not reported. 1-(2-Ethoxyethyl)-3,5-bis(p-fluorobenzylidene)piperidin-4-one: 119–122°C . 1-(4-Bromobenzoyl)piperidin-4-one: Data unavailable (see SDS in ).

- Spectral Data :

准备方法

Starting Materials and Reagents

- 4-Piperidone hydrochloride (piperidin-4-one hydrochloride salt)

- 4-Bromo-2-fluorobenzyl bromide (benzyl halide with bromine and fluorine substituents)

- Base: Potassium carbonate (K2CO3) or other mild bases

- Solvent: Dichloromethane (DCM) or other aprotic solvents

- Additives: Small amount of methanol may be added to improve solubility

Reaction Conditions

- The reaction is typically carried out at room temperature (RT) to avoid side reactions.

- Stirring time: 16 hours or overnight to ensure complete reaction.

- The reaction mixture is then worked up by aqueous extraction and organic solvent washing.

Workup and Purification

- After reaction completion, water is added to quench the reaction.

- The organic layer is extracted with dichloromethane.

- The organic extract is washed sequentially with water and brine.

- Drying over magnesium sulfate (MgSO4) removes residual water.

- Solvent removal under reduced pressure yields crude product.

- Purification is achieved by flash column chromatography , typically using 2.5% methanol in dichloromethane as eluent.

Representative Experimental Procedure

| Step | Description |

|---|---|

| 1 | Dissolve 4-piperidone hydrochloride (5 mmol) in 25 mL DCM in an Erlenmeyer flask. |

| 2 | Add 5 drops of methanol to improve solubility. |

| 3 | Add 4-bromo-2-fluorobenzyl bromide (2.5 mmol) and potassium carbonate (5 mmol). |

| 4 | Stir the mixture at room temperature for 16 hours. |

| 5 | Add water to the reaction mixture and extract the product with dichloromethane. |

| 6 | Wash organic layer with water, then brine, and dry over MgSO4. |

| 7 | Remove solvent under vacuum to obtain crude product. |

| 8 | Purify by flash column chromatography (2.5% MeOH/DCM) to isolate pure this compound. |

Mechanistic Insights

- The N-alkylation proceeds via nucleophilic substitution, where the nitrogen lone pair of the piperidin-4-one attacks the electrophilic benzyl bromide carbon.

- Potassium carbonate acts as a base to neutralize the hydrochloride salt and to deprotonate the nitrogen, increasing its nucleophilicity.

- Methanol assists in solubilizing reactants, enhancing reaction efficiency.

Alternative Methods and Variations

- Some protocols suggest performing the alkylation on the free base form of piperidin-4-one rather than its hydrochloride salt.

- Other bases such as cesium carbonate or sodium hydride may be used, but potassium carbonate is preferred for milder conditions.

- Solvent variations include acetonitrile or tetrahydrofuran (THF) depending on solubility and reactivity considerations.

Research Findings and Comparative Data

常见问题

Q. What are the recommended synthetic routes for 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one, and how can reaction yields be optimized?

Methodological Answer :

- Route 1 : Alkylation of piperidin-4-one with 4-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile at 60–80°C). Monitor progress via TLC or HPLC .

- Route 2 : Reductive amination using piperidin-4-one and 4-bromo-2-fluorobenzaldehyde in the presence of NaBH₃CN. Optimize pH (6–7) and stoichiometry to minimize side products .

- Yield Optimization : Use inert atmosphere (N₂/Ar), controlled temperature gradients, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–65% depending on substituent steric effects .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer :

- Purity Analysis : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times to standards .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to confirm benzyl proton environments (δ ~3.5–4.5 ppm for CH₂) and ketone carbonyl (δ ~205–210 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₂BrFNO: ~308.0 m/z) .

- Elemental Analysis : Match C, H, N percentages to theoretical values (±0.3%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for piperidin-4-one derivatives, such as conflicting enzyme inhibition results?

Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature, enzyme source) to minimize variability. For ACE2 inhibition studies (as in related fluorobenzyl-piperidinones), validate using recombinant human ACE2 and control inhibitors like XNT .

- Data Normalization : Normalize activity to positive/negative controls and account for batch-to-batch compound variability via LC-MS purity checks .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding poses and compare with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Q. How can crystallographic data for this compound be analyzed to resolve ambiguities in molecular conformation?

Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Resolve heavy atom (Br) positions first via SHELXD .

- Refinement : Apply SHELXL for full-matrix least-squares refinement. Constrain isotropic displacement parameters for Br/F atoms and validate using R-factor convergence (<5%) .

- Conformational Analysis : Compare torsion angles (C–C–N–C) with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-31G*). Discrepancies may indicate crystal packing forces overriding gas-phase stability .

Q. What are the key considerations for designing SAR studies on this compound analogs targeting kinase inhibition?

Methodological Answer :

- Substituent Variation : Systematically modify the bromo-fluorobenzyl group (e.g., replace Br with Cl, CF₃) and piperidinone ring (e.g., introduce sp³-hybridized substituents at C3) .

- Activity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM. Use ATP-competitive assays (e.g., ADP-Glo™) to confirm mechanism .

- ADMET Prediction : Calculate logP (AlogPS), polar surface area (PSA), and CYP450 inhibition (SwissADME) to prioritize analogs with drug-like properties .

Q. How can researchers mitigate stability issues (e.g., ketone oxidation) during long-term storage of this compound?

Methodological Answer :

- Storage Conditions : Store at −20°C under argon in amber vials to prevent light-induced degradation. Add stabilizers (e.g., BHT at 0.01% w/w) for oxidation-prone ketones .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Track degradation products (e.g., piperidin-4-ol derivatives) .

- Formulation : For in vivo studies, prepare lyophilized formulations with cyclodextrins (e.g., HP-β-CD) to enhance aqueous stability .

Methodological Frameworks for Experimental Design

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

Methodological Answer :

- Feasibility : Assess synthetic accessibility (≤5 steps) and assay availability (e.g., in-house vs. CROs) .

- Novelty : Cross-reference against existing patents (e.g., USPTO, Espacenet) and PubMed for unexplored targets (e.g., ACE2 activation vs. kinase inhibition) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。